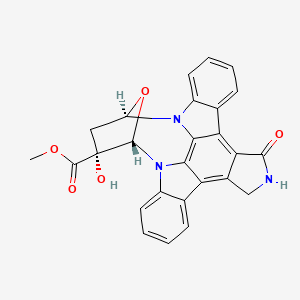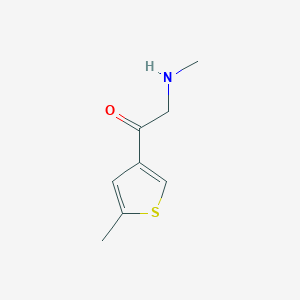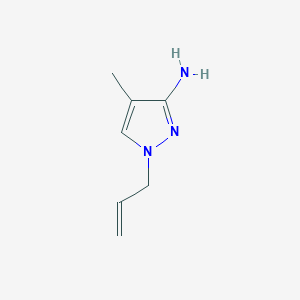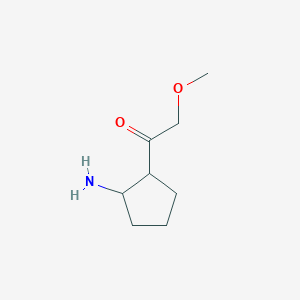![molecular formula C7H5NS2 B13154217 Thieno[3,2-b]pyridine-6-thiol](/img/structure/B13154217.png)
Thieno[3,2-b]pyridine-6-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-b]pyridine-6-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyridine family, which is known for its diverse pharmacological and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]pyridine-6-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under specific conditions. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of thieno[3,2-b]pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to facilitate the cyclization and functionalization of the thienopyridine core .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]pyridine-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, sulfides, and various substituted thienopyridine derivatives .
Scientific Research Applications
Thieno[3,2-b]pyridine-6-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anticancer, antifungal, and anti-inflammatory effects.
Medicine: this compound derivatives are being explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridine-6-thiol involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of certain enzymes, such as Pim-1 kinase, which plays a role in cancer cell proliferation. The compound may also interact with other cellular targets, leading to apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Another member of the thienopyridine family with similar biological activities.
Thieno[3,4-b]pyridine: Known for its use in organic electronics and materials science.
Thieno[2,3-d]pyrimidine: Exhibits significant pharmacological properties, including anticancer and antimicrobial activities
Uniqueness
Thieno[3,2-b]pyridine-6-thiol is unique due to its specific substitution pattern and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C7H5NS2 |
|---|---|
Molecular Weight |
167.3 g/mol |
IUPAC Name |
thieno[3,2-b]pyridine-6-thiol |
InChI |
InChI=1S/C7H5NS2/c9-5-3-7-6(8-4-5)1-2-10-7/h1-4,9H |
InChI Key |
JTIZEWWKHGVTJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate](/img/structure/B13154159.png)


![4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one](/img/structure/B13154175.png)




